molecular formula C26H27N3O3S B2688694 N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide CAS No. 532975-00-1

N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide

Cat. No.: B2688694
CAS No.: 532975-00-1
M. Wt: 461.58
InChI Key: DAQGCWMOHTVEDV-UHFFFAOYSA-N
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Description

N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule primarily expressed in hematopoietic cells. SYK mediates signaling from various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a critical node in immune cell activation and proliferation . This compound acts by competitively binding to the ATP-binding site of SYK, thereby blocking downstream signaling pathways such as the MAPK and NF-κB cascades. Its primary research value lies in the investigation of B-cell malignancies, autoimmune disorders, and allergic inflammation. In preclinical studies, SYK inhibition has demonstrated efficacy in disrupting the survival and proliferation of malignant B-cells in models of diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) . Furthermore, researchers utilize this inhibitor to dissect the role of SYK in Fc receptor-mediated processes in macrophages and mast cells, providing insights into autoimmune conditions like rheumatoid arthritis and inflammatory responses. Its well-defined mechanism and selectivity make it a valuable pharmacological tool for elucidating SYK-dependent signaling networks and for validating SYK as a therapeutic target in various disease contexts.

Properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-18-9-10-20(14-19(18)2)26(31)27-11-12-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-13-32-21/h3-10,13-14,16H,11-12,15,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGCWMOHTVEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the furan-2-yl group: This step involves the formation of a furan ring, which can be synthesized via the Paal-Knorr synthesis.

    Attachment of the carbamoyl group: This is typically done through a reaction with an isocyanate or carbamoyl chloride.

    Formation of the sulfanyl linkage:

    Final coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone, while reduction of the carbamoyl group can yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Sulfinyl/Sulfonyl Groups

Compounds such as N-(carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af) () share sulfur-containing linkages but differ in core structure. These benzimidazole derivatives feature sulfinyl/sulfonyl groups and pyridylmethyl substituents, contrasting with the target compound’s indole-sulfanyl motif. The sulfinyl group in 3ae/3af may enhance metabolic stability compared to the sulfanyl group in the target compound, which is more prone to oxidation. Additionally, the pyridine and methoxy substituents in 3ae/3af could improve water solubility, whereas the target’s 3,4-dimethylbenzamide and furan groups may prioritize lipophilicity .

Indole-Oxadiazole-Sulfanyl Acetamides

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit structural parallels with the target compound, particularly in the indole-sulfanyl linkage. The oxadiazole’s electron-deficient nature might enhance π-π stacking interactions, whereas the carbamoyl group in the target compound could facilitate stronger hydrogen bonding with biological targets. Mass spectrometry data (e.g., m/z 189 for intermediate 4 in ) suggest synthetic feasibility for such sulfur-containing heterocycles, implying analogous routes for the target compound’s synthesis .

Benzamide-Based Pesticides

Pesticidal benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram () highlight the versatility of the benzamide scaffold. Flutolanil’s trifluoromethyl and isopropoxy groups contrast with the target’s 3,4-dimethyl and furan substituents. The trifluoromethyl group in flutolanil enhances electronegativity and metabolic resistance, whereas the target’s methyl groups may prioritize hydrophobic interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Use/Activity Reference
Target Compound Benzamide-indole-ethyl 3,4-dimethylbenzamide, sulfanyl, carbamoyl, furan Not specified N/A
3ae/3af (Benzimidazole derivatives) Benzimidazole-sulfinyl/sulfonyl Sulfinyl, pyridylmethyl, methoxy Pharmaceutical (inferred)
Indole-oxadiazole-sulfanyl acetamides (8a-w) Indole-oxadiazole Oxadiazole, sulfanyl, acetamide Not specified
Flutolanil Benzamide Trifluoromethyl, isopropoxy Pesticide

Research Findings and Methodological Considerations

While direct data on the target compound’s synthesis or activity are absent, insights can be extrapolated from analogous structures:

  • Synthesis : outlines a pathway for indole-sulfanyl-acetamides via oxadiazole intermediates, suggesting that the target compound could be synthesized through similar thiol-alkylation or carbamoylation steps .
  • Characterization : NMR and mass spectrometry techniques (e.g., δ 2.14–8.32 ppm in ) are critical for verifying sulfur-containing substituents and regiochemistry in related compounds .

Biological Activity

The compound N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide (CAS Number: 532975-00-1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O3S , with a molecular weight of approximately 455.56 g/mol. The structure features several functional groups, including a furan ring, an indole moiety, and a benzamide group, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and indole rings have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has not been extensively studied in this area; however, its structural similarities suggest potential efficacy against cancer.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many pharmaceutical agents exert their effects. The compound may interact with specific enzymes involved in metabolic pathways or signal transduction. For example:

  • Target Enzymes : Potential targets include kinases and proteases that are critical in cancer progression.
  • Mechanism : Binding to the active site of these enzymes could lead to inhibition of their activity, thereby disrupting cellular signaling pathways.

Antimicrobial Activity

Research on related compounds suggests potential antimicrobial properties. Compounds featuring furan and indole moieties have been reported to exhibit antibacterial and antifungal activities.

Study 1: Anticancer Activity Evaluation

A study explored the anticancer effects of a series of benzamide derivatives similar to the compound of interest. The results indicated that:

  • IC50 Values : Compounds exhibited IC50 values ranging from 5 µM to 20 µM against various cancer cell lines.
  • Mechanism : Apoptosis was induced through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Enzyme Inhibition Assays

Another investigation focused on enzyme inhibition:

  • Enzyme Target : The study targeted dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis.
  • Findings : The compound demonstrated significant inhibition with an IC50 value of 10 µM, indicating its potential as a therapeutic agent in cancer treatment.
CompoundTarget EnzymeIC50 (µM)Mechanism of Action
Compound ADHFR10Enzyme inhibition
Compound BKinase15Signal disruption

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